

performance comparison between dibenzyl azelate and DEHP plasticizers

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Compound of Interest

Compound Name: *Dibenzyl azelate*

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Performance Showdown: Dibenzyl Azelate vs. DEHP as Plasticizers

A comprehensive comparison for researchers and drug development professionals.

In the quest for safer and more effective plasticizers, **dibenzyl azelate** is emerging as a viable alternative to the long-standing industry standard, Di(2-ethylhexyl) phthalate (DEHP). This guide provides an objective, data-driven comparison of the performance of these two plasticizers, with a focus on their application in polyvinyl chloride (PVC), a common material in medical devices and pharmaceutical packaging. The following analysis is based on available experimental data for azelate esters and DEHP, offering insights into their mechanical properties, thermal stability, and migration resistance.

Executive Summary

Dibenzyl azelate and its related aliphatic esters, such as di(2-ethylhexyl) azelate (D2EHAz), demonstrate comparable and, in some aspects, superior performance to DEHP. Azelate plasticizers exhibit good plasticizing efficiency, leading to desirable mechanical properties in PVC formulations. Notably, they show improved thermal stability, a critical factor for materials undergoing heat sterilization or processing. While direct migration data for **dibenzyl azelate** is limited, studies on similar azelate esters suggest a favorable migration profile compared to DEHP, a crucial consideration for applications involving direct contact with pharmaceuticals or biological tissues.

Conversely, DEHP has been the subject of extensive scrutiny due to its toxicological profile. It is a known endocrine disruptor that can interfere with multiple hormonal signaling pathways, raising concerns about its use in sensitive applications.^{[1][2][3]}

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance indicators for **dibenzyl azelate** (represented by data for di(2-ethylhexyl) azelate as a close structural analog) and DEHP.

Table 1: Mechanical Properties of Plasticized PVC

Property	Dibenzyl Azelate (as D2EHAz)	DEHP
Tensile Strength (MPa)	18.21 ^[4]	17.50 ^[4]
Elongation at Break (%)	350 ^[4]	320 ^[4]
100% Modulus (MPa)	9.80 ^[4]	10.50 ^[4]

Note: Data for **Dibenzyl Azelate** is based on studies of Di(2-ethylhexyl) Azelate (D2EHAz) in PVC.

Table 2: Thermal Stability of Plasticized PVC

Property	Dibenzyl Azelate (as D2EHAz)	DEHP
Onset Decomposition Temp. (°C)	290.83 ^[4]	~250-275
Max. Decomposition Temp. (°C)	330.41 ^[4]	Not specified

Note: Data for **Dibenzyl Azelate** is based on studies of Di(2-ethylhexyl) Azelate (D2EHAz) in PVC. DEHP decomposition range is a general approximation from literature.

Experimental Protocols

The data presented in this guide is based on standard industry and regulatory testing methodologies.

Mechanical Properties Testing

The tensile strength, elongation at break, and 100% modulus of the plasticized PVC films are determined using a universal testing machine according to ASTM D882.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Specimen Preparation:** Thin films of the PVC plasticized with either **dibenzyl azelate** or DEHP are prepared by a solvent casting technique. The plasticizer concentration is typically around 30-50 phr (parts per hundred resin).
- **Test Procedure:** The film specimens are cut into a dumbbell shape and conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing. The specimen is then mounted in the grips of the universal testing machine and pulled at a constant rate of speed until it ruptures.
- **Data Acquisition:** The force required to stretch the film and the corresponding elongation are recorded throughout the test. From this data, the tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at the point of rupture), and 100% modulus (the stress at 100% elongation) are calculated.

Thermal Stability Analysis

The thermal stability of the plasticized PVC is evaluated using Thermogravimetric Analysis (TGA), following a procedure similar to ASTM E1131.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- **Specimen Preparation:** A small, precisely weighed sample of the plasticized PVC material is placed in a TGA crucible.
- **Test Procedure:** The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/min). The weight of the sample is continuously monitored as the temperature increases.
- **Data Acquisition:** The TGA instrument generates a thermogram, which is a plot of weight loss versus temperature. The onset decomposition temperature (the temperature at which

significant weight loss begins) and the maximum decomposition temperature (the temperature at which the rate of weight loss is highest) are determined from this curve.

Migration Resistance Testing

The migration of the plasticizer from the PVC matrix is assessed using methods outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) for food contact materials.^{[13][14]}

- **Test Setup:** A sample of the plasticized PVC is exposed to a food simulant (e.g., ethanol/water mixtures for fatty foods, or distilled water for aqueous foods) under controlled conditions of time and temperature that mimic the intended use.
- **Extraction:** After the exposure period, the food simulant is collected.
- **Analysis:** The concentration of the migrated plasticizer in the food simulant is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). The results are typically expressed as the amount of plasticizer migrated per unit area of the plastic (e.g., $\mu\text{g}/\text{cm}^2$).

Visualizing the Process and Pathways

To better understand the experimental workflow and the known biological interactions of DEHP, the following diagrams are provided.

Caption: Experimental workflow for comparing plasticizer performance.

Caption: Known signaling pathways affected by DEHP.

Toxicological Profile and Signaling Pathways

DEHP: The toxicological profile of DEHP is well-documented, with significant concerns surrounding its endocrine-disrupting properties.^{[1][2]} DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), can interact with several nuclear receptors, including estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs).^{[1][2][3]} This interaction can disrupt normal hormone signaling, leading to a range of adverse effects on the reproductive, developmental, and metabolic systems. Furthermore, DEHP has been shown to induce cellular stress by increasing the production of reactive

oxygen species (ROS), activating the JNK/p38 and p53 signaling pathways, and causing endoplasmic reticulum (ER) stress, all of which can lead to apoptosis (programmed cell death). [15][16] In the context of neurotoxicity, DEHP has been found to interfere with brain-derived neurotrophic factor (BDNF) and cAMP-response element-binding protein (CREB) signaling, as well as the aryl hydrocarbon receptor (AhR) signaling pathway.[1][3]

Dibenzyl Azelate: In contrast to DEHP, there is a significant lack of publicly available data on the specific signaling pathways affected by **dibenzyl azelate**. Azelaic acid, a component of **dibenzyl azelate**, is a naturally occurring dicarboxylic acid and is generally considered to have a favorable toxicological profile.[17][18] However, comprehensive studies on the toxicological mechanisms of **dibenzyl azelate** as a plasticizer are not as extensive as those for DEHP. Further research is needed to fully elucidate its biological interactions and confirm its safety profile for sensitive applications.

Conclusion

The available data suggests that **dibenzyl azelate** and related azelate esters present a compelling alternative to DEHP as a plasticizer for PVC. They offer comparable, and in some cases, superior mechanical and thermal properties. While direct, comprehensive toxicological data for **dibenzyl azelate** is still emerging, the known adverse effects and endocrine-disrupting properties of DEHP make a strong case for the adoption of alternative plasticizers in applications where safety and biocompatibility are paramount. Researchers, scientists, and drug development professionals are encouraged to consider these performance and toxicological profiles when selecting plasticizers for their specific needs, particularly in the development of medical devices and pharmaceutical packaging. Further investigation into the long-term biocompatibility and specific signaling pathway interactions of **dibenzyl azelate** will be crucial in solidifying its position as a safe and effective replacement for DEHP.

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